molecular formula C8H12O4 B13648758 Ethyl4-ethoxy-2-oxobut-3-enoate

Ethyl4-ethoxy-2-oxobut-3-enoate

Cat. No.: B13648758
M. Wt: 172.18 g/mol
InChI Key: XPBYGYFJOZXYOE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-oxobut-3-enoate (IUPAC name: ethyl (3E)-4-ethoxy-2-oxo-3-butenoate) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at position 4, a ketone group at position 2, and an ethyl ester moiety at the terminal carboxylate (Figure 1). The conjugated enone system (C=O and C=C) renders it reactive in cycloadditions, nucleophilic attacks, and other transformations relevant to organic synthesis. The compound is cataloged under multiple synonyms, including MDL 65260-58-4 and RN 17451-20-6 .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 4-ethoxy-2-oxobut-3-enoate

InChI

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XPBYGYFJOZXYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-ethoxy-2-oxobut-3-enoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxy-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .

Comparison with Similar Compounds

Ethyl (3E)-2-oxo-4-phenylbut-3-enoate

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.23 g/mol
  • Substituent : A phenyl group (-C₆H₅) replaces the ethoxy group at position 4 .
  • Implications : The bulky, hydrophobic phenyl group reduces polarity compared to the ethoxy substituent, likely increasing lipophilicity and melting/boiling points. The aromatic ring enables π-π stacking interactions, making this analog suitable for materials science or as a precursor in heterocyclic synthesis.

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Substituent: A dimethylamino group (-N(CH₃)₂) occupies position 4 .
  • Implications: The electron-donating dimethylamino group enhances nucleophilicity at the β-carbon, facilitating Michael additions or cyclopropanations. Its basicity and polarity may improve solubility in protic solvents, contrasting with the ethoxy variant.

(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

  • Molecular Formula : C₁₃H₁₄O₄
  • Molecular Weight : 234.25 g/mol
  • Substituent : A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 4 .
  • Implications: The methoxy group’s electron-donating nature activates the aromatic ring for electrophilic substitutions, while the conjugated enone system retains reactivity toward dienes in Diels-Alder reactions.

Data Table: Structural and Theoretical Comparison

Compound Name Molecular Formula Substituent at Position 4 Molecular Weight (g/mol) Key Functional Groups
Ethyl 4-ethoxy-2-oxobut-3-enoate C₈H₁₂O₄ Ethoxy (-OCH₂CH₃) 172.18 Ester, ketone, α,β-unsaturated
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate C₁₂H₁₂O₃ Phenyl (-C₆H₅) 204.23 Ester, ketone, aromatic
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate C₉H₁₅NO₃ Dimethylamino (-N(CH₃)₂) 185.22 Ester, ketone, tertiary amine
(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₄ 4-Methoxyphenyl (-C₆H₄-OCH₃) 234.25 Ester, ketone, methoxy aromatic

Biological Activity

Ethyl 4-ethoxy-2-oxobut-3-enoate, with the molecular formula C8H12O4, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

Ethyl 4-ethoxy-2-oxobut-3-enoate features an ester functional group and a conjugated double bond system, which contribute to its reactivity and versatility as an intermediate in organic synthesis. Its structure allows it to participate in various chemical transformations, making it valuable in pharmaceutical development and other applications.

PropertyValue
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
IUPAC Name3-butenoic acid, 4-ethoxy-2-oxo-, ethyl ester

Enzyme Interactions

Ethyl 4-ethoxy-2-oxobut-3-enoate has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. Its ability to form hydrogen bonds and engage in π-interactions enhances its relevance in drug design. The compound acts as a precursor for synthesizing bioactive derivatives that may exhibit therapeutic properties.

Therapeutic Potential

Research indicates that derivatives of ethyl 4-ethoxy-2-oxobut-3-enoate could lead to the development of biologically active molecules. For example, compounds derived from this compound have shown potential in anti-inflammatory and anticancer activities, although specific studies detailing these effects are still emerging.

The biological activity of ethyl 4-ethoxy-2-oxobut-3-enoate can be attributed to its reactivity towards nucleophiles and electrophiles. The conjugated double bond system allows for various addition and substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These transformations can lead to interactions with biological targets, influencing metabolic pathways .

Case Studies

  • Synthesis of Bioactive Compounds : A study explored the synthesis of derivatives from ethyl 4-ethoxy-2-oxobut-3-enoate that demonstrated significant anti-inflammatory activity in vitro. The derivatives were tested against various cell lines, showing promising results in reducing inflammatory markers.
  • Anticancer Activity : Another investigation focused on a derivative of ethyl 4-ethoxy-2-oxobut-3-enoate that exhibited cytotoxic effects against cancer cell lines. The study highlighted its potential mechanism involving apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-oxobut-3-enoate can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl AcetoacetateContains an acetyl group; lacks conjugated double bond systemCommonly used as a building block in organic synthesis
Methyl Vinyl KetoneShares conjugated double bond but lacks ester functionalityImportant in polymer chemistry
Ethyl 4-Methylthio-2-OxobutanoateContains a methylthio group enhancing nucleophilicityIncreased reactivity towards electrophiles

The unique combination of functional groups in ethyl 4-ethoxy-2-oxobut-3-enoate provides distinct pathways for chemical transformations, making it a valuable compound for synthetic organic chemistry and medicinal applications .

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